Unveiling the Mechanism of Action of (3'S)-Evogliptin L-tartrate Salt: A Comprehensive Technical Guide
Unveiling the Mechanism of Action of (3'S)-Evogliptin L-tartrate Salt: A Comprehensive Technical Guide
Executive Summary
(3'S)-Evogliptin L-tartrate (internationally recognized as Evogliptin tartrate, DA-1229, or under brand names like Suganon and Evodin) is a highly potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor[1][2]. Developed primarily for the management of Type 2 Diabetes Mellitus (T2DM), it acts by preventing the enzymatic degradation of endogenous incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing inappropriate glucagon release[2][3]. This whitepaper provides a deep dive into its biochemical profile, core mechanism of action, experimental validation protocols, and emerging pleiotropic effects.
Biochemical Profile & Target Engagement
Evogliptin is a β-amino amide derivative that functions as a competitive and reversible inhibitor of the DPP-4 enzyme[1][4]. The L-tartrate salt formulation enhances its solubility and oral bioavailability (exceeding 50%)[5].
The Causality of Selectivity: DPP-4 belongs to a family of serine proteases that includes closely related enzymes like DPP-8 and DPP-9. Inhibition of DPP-8/9 is historically associated with off-target toxicities, including alopecia, thrombocytopenia, and immune dysfunction[6]. Evogliptin's unique structural conformation allows it to bind specifically to the S1 and S2 pockets of the DPP-4 active site, achieving exceptional selectivity and minimizing the risk of these adverse events[2].
Table 1: Quantitative Pharmacodynamic Parameters of Evogliptin
| Parameter | Value | Clinical Significance |
| IC₅₀ (DPP-4) | 0.980 nM | Extremely high potency, allowing for low clinical dosing (typically 5 mg once daily)[2][7]. |
| Inhibitory Constant (Kᵢ) | 0.525 nM | Indicates strong, reversible binding affinity to the enzyme's active site[2][7]. |
| Selectivity vs. DPP-8 | > 7,898-fold | Minimizes off-target cytotoxic and immunological side effects[2]. |
| Selectivity vs. DPP-9 | > 6,058-fold | Ensures a safety margin of over 10,000 times at standard human Cmax[2][6]. |
Core Mechanism of Action: The Incretin Axis
The primary mechanism of action of Evogliptin revolves around the protection of the incretin axis[3]. Upon food ingestion, enteroendocrine L-cells and K-cells in the intestine secrete Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3][5].
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Enzyme Inhibition : Under normal physiological conditions, DPP-4 rapidly cleaves GLP-1 and GIP at the N-terminal alanine or proline residues, rendering them inactive within minutes[5]. Evogliptin competitively binds to DPP-4, blocking this cleavage[2].
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Beta-Cell Modulation : The stabilized, active GLP-1 and GIP bind to their respective G-protein coupled receptors on pancreatic β-cells. This elevates intracellular cAMP and calcium levels, triggering glucose-dependent insulin exocytosis[3][7].
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Alpha-Cell Modulation : Elevated active GLP-1 signaling simultaneously suppresses glucagon secretion from pancreatic α-cells[5].
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Hepatic Output : The increased insulin-to-glucagon ratio signals the liver to reduce hepatic glucose production (via decreased gluconeogenesis and glycogenolysis), effectively normalizing fasting and postprandial blood glucose levels[3][5].
Evogliptin-DPP-4-Incretin Signaling Pathway and Glycemic Normalization.
Experimental Validation: Protocols for Target Engagement
To ensure scientific integrity, the characterization of Evogliptin relies on self-validating experimental systems[1]. Below is a standardized protocol for evaluating its in vitro target engagement.
Protocol: Fluorometric In Vitro DPP-4 Inhibition Assay
Purpose : To determine the half-maximal inhibitory concentration (IC₅₀) of Evogliptin against recombinant human DPP-4[1][2]. Causality : Using a fluorogenic substrate (Gly-Pro-AMC) allows for highly sensitive, real-time kinetic monitoring of enzyme activity. As DPP-4 cleaves the substrate, AMC (7-Amino-4-methylcoumarin) is released, emitting fluorescence. Evogliptin curtails this release in a dose-dependent manner, validating its inhibitory function.
Step-by-Step Methodology :
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Reagent Preparation : Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA). Dilute recombinant human DPP-4 enzyme and the substrate Gly-Pro-AMC to their respective working concentrations.
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Inhibitor Dilution : Prepare a serial dilution of Evogliptin L-tartrate (ranging from 10 µM down to 0.01 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
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Pre-incubation : In a black 96-well microplate, mix 10 µL of the Evogliptin dilutions with 40 µL of the DPP-4 enzyme solution. Incubate at 37°C for 30 minutes. (Rationale: This allows the reversible inhibitor to reach binding equilibrium with the enzyme's active site).
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Reaction Initiation : Add 50 µL of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.
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Fluorometric Detection : Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm).
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Data Analysis : Calculate the initial velocity (V₀) of the reaction for each concentration. Plot the percentage of remaining enzyme activity against the log concentration of Evogliptin. Utilize non-linear regression (four-parameter logistic equation) to derive the precise IC₅₀ value[2][7].
Step-by-step experimental workflow for in vitro fluorometric DPP-4 inhibition assay.
Pharmacokinetics & Metabolic Profile
Evogliptin demonstrates a highly favorable pharmacokinetic profile that supports once-daily dosing[3].
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Absorption & Distribution : Peak plasma concentration (Cmax) is achieved within 3 to 5.5 hours post-administration[5]. Its absorption is robust and is not significantly altered by food intake[5][7].
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Metabolism : It is primarily metabolized by the hepatic cytochrome P450 enzyme CYP3A4[6][7]. Crucially, in vitro studies confirm that Evogliptin is neither an inhibitor nor an inducer of major CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4)[2][6]. This lack of interaction establishes a high safety profile for polypharmacy, a common scenario in diabetic patients[2][4].
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Excretion : Elimination is balanced, with approximately 46.1% excreted in urine and 42.8% in feces[7].
Emerging Pleiotropic Effects: Anti-Inflammatory Properties
Beyond glycemic control, recent scientific investigations indicate that Evogliptin L-tartrate exerts significant pleiotropic effects, particularly in modulating inflammatory pathways[8]. Mechanism : By inhibiting DPP-4, Evogliptin sustains high systemic levels of GLP-1. GLP-1 receptor activation on immune cells (such as macrophages) downregulates the NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, and IL-6)[8]. This mechanism is currently being explored for its potential to control inflammatory pain and mitigate vascular inflammation in acute coronary syndromes[8].
References
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Patsnap Synapse. "What is the mechanism of Evogliptin?" Patsnap. URL: [Link]
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Alkem Laboratories. "Evogliptin Prescribing Information." Alkem Labs. URL: [Link]
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Zynapte RxHive. "Evogliptin - Medical Information and Pharmacology." Zynapte. URL: [Link]
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GEROPHARM. "Evodin (evogliptin) - Mechanism of Action." GEROPHARM. URL:[Link]
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Wikipedia. "Dipeptidyl peptidase-4 inhibitor." Wikipedia. URL:[Link]
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ResearchGate. "Evogliptin tartrate a new drug of dpp-4 inhibitor: an overview." ResearchGate. URL: [Link]
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MIMS Thailand. "Suganon: Dosage & Side Effects." MIMS. URL:[Link]
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IJCRT. "A Brief Review On Evogliptin-Dipeptidyl Peptidase Iv (Dpp Iv) Inhibitor Used In The Treatment Of Diabetes Mellitus." IJCRT. URL:[Link]
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PubMed Central (PMC). "The Effect of Evogliptin Tartrate on Controlling Inflammatory Pain." National Institutes of Health. URL:[Link]
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